Product packaging for 3-Amino-2-carbamoylpyrazine 1-oxide(Cat. No.:CAS No. 54632-18-7)

3-Amino-2-carbamoylpyrazine 1-oxide

Número de catálogo: B1317047
Número CAS: 54632-18-7
Peso molecular: 154.13 g/mol
Clave InChI: UNCFCKYLCQVHOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Amino-2-carbamoylpyrazine 1-oxide (CAS Number: 54632-18-7) is a pyrazine derivative with the molecular formula C5H6N4O2 and a molecular weight of 154.127 g/mol . This heterocyclic compound, characterized by the simultaneous presence of an amino group, a carboxamide group, and an N-oxide moiety on its pyrazine ring, is primarily used as a biochemical reagent . It serves as a valuable building block and intermediate in medicinal chemistry and life science research for the synthesis of more complex molecules . The N-oxide functional group, in particular, can be instrumental in modulating the electronic properties of the molecule and can serve as a versatile handle for further chemical transformations, making this compound a useful precursor in the development of potential pharmacologically active agents . As with all fine chemicals, proper handling procedures should be observed. This product is intended for research and development purposes only and is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N4O2 B1317047 3-Amino-2-carbamoylpyrazine 1-oxide CAS No. 54632-18-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-amino-1-oxidopyrazin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-4-3(5(7)10)9(11)2-1-8-4/h1-2H,(H2,6,8)(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCFCKYLCQVHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C(=N1)N)C(=O)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575826
Record name 3-Amino-1-oxo-1lambda~5~-pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54632-18-7
Record name 3-Amino-1-oxo-1lambda~5~-pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 3 Amino 2 Carbamoylpyrazine 1 Oxide and Its Congeners

Strategic Approaches to the de novo Synthesis of 3-Amino-2-carbamoylpyrazine 1-oxide

The initial synthesis of this compound relies on a sequence of well-established chemical reactions, including cyclization to form the core pyrazine (B50134) ring, regioselective oxidation to introduce the N-oxide, and functional group manipulations to install the amino and carbamoyl (B1232498) moieties.

Cyclization Reactions for Pyrazine Ring Formation

The formation of the pyrazine ring is a foundational step in the synthesis of many derivatives. researchgate.net A common strategy involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net For the synthesis of precursors to the title compound, a key starting material is diaminomaleonitrile (B72808), which can undergo cyclization to form a pyrazine. researchgate.net Another approach involves the reaction of methylcyanacetate and urea, which proceeds through cyclization, nitrosation, reduction, and ring-opening reactions to yield 3-aminopyrazine-2-carboxylic acid, a direct precursor. globethesis.com This method highlights a multi-step but effective pathway to the substituted pyrazine core. globethesis.com

Regioselective N-Oxidation Techniques for Pyrazines

The introduction of an N-oxide group onto the pyrazine ring is a crucial step that can significantly influence the molecule's properties. The oxidation of the pyrazine ring can be achieved using various oxidizing agents. The specific placement of the oxide group is influenced by the electronic nature of the substituents already on the ring. For 3-aminopyrazine-2-carboxamide (B1665363), the electron-donating amino group directs the oxidation to the N1 position, yielding the desired this compound.

Introduction and Modification of Carbamoyl and Amino Functionalities

The amino and carbamoyl groups are key functional handles for derivatization. 3-Aminopyrazine-2-carboxylic acid serves as a versatile intermediate. nih.gov The carboxylic acid can be converted to the corresponding carboxamide (the carbamoyl group) through several methods. One common method is the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with ammonia (B1221849). nih.gov Alternatively, the acid can be esterified, for instance to a methyl ester, which is then subjected to aminolysis. nih.gov The amino group at the 3-position is typically introduced early in the synthetic sequence, as seen in the synthesis starting from diaminomaleonitrile or through the reduction of a nitro group. researchgate.netglobethesis.com

Synthetic Diversification and Analog Generation from the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to generate a library of analogs. These modifications can be targeted at the carbamoyl group or the pyrazine ring itself.

Derivatization at the Carbamoyl Group (e.g., amide transformations, hydrazides)

The carbamoyl group is a prime site for synthetic diversification. Starting from 3-aminopyrazine-2-carboxylic acid, a variety of N-substituted amides can be prepared. nih.gov This is often achieved by activating the carboxylic acid with a coupling agent like CDI and then reacting it with a range of primary or secondary amines. nih.gov This approach has been used to synthesize series of N-benzyl, N-alkyl, and N-phenyl derivatives. nih.gov

Another important transformation is the conversion of the ester or acid to a hydrazide. For example, 3-aminopyrazine-2-carboxylic acid can be esterified and then condensed with hydrazine (B178648) hydrate (B1144303) to produce 3-aminopyrazine-2-carbohydrazide. globethesis.comresearchgate.net This hydrazide is a versatile intermediate for synthesizing further derivatives, such as thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles through reactions with isothiocyanates, aldehydes, ketones, carbon disulfide, or formic acid. researchgate.netresearchgate.net

Table 1: Examples of Carbamoyl Group Derivatization Reactions

Starting MaterialReagent(s)Product TypeReference(s)
3-Aminopyrazine-2-carboxylic acid1. CDI, DMSO; 2. Alkylamine/AnilineN-substituted 3-aminopyrazine-2-carboxamide nih.gov
3-Aminopyrazine-2-carboxylic acid1. SOCl₂, Methanol (B129727); 2. Benzylamine, NH₄ClN-benzyl 3-aminopyrazine-2-carboxamide nih.gov
Methyl 3-aminopyrazine-2-carboxylateHydrazine hydrate3-Aminopyrazine-2-carbohydrazide globethesis.comresearchgate.net
3-Aminopyrazine-2-carbohydrazideIsothiocyanatesThiosemicarbazides researchgate.netresearchgate.net
3-Aminopyrazine-2-carbohydrazideCarbon disulfide1,3,4-Oxadiazoles researchgate.netresearchgate.net

Modifications and Substitutions on the Pyrazine Ring

The pyrazine ring itself can be functionalized to generate analogs. While the title compound has amino and carbamoyl oxide groups, other positions on the ring can be modified. For instance, halogenation reactions can introduce bromine or chlorine atoms onto the pyrazine ring, which can then serve as handles for further cross-coupling reactions.

Nucleophilic aromatic substitution is another powerful tool. For example, a chlorine atom on the pyrazine ring can be displaced by various nucleophiles. The reaction of 3-chloropyrazine-2-carboxamide (B1267238) with substituted benzylamines yields a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.com This aminodehalogenation can be performed using conventional heating or microwave-assisted synthesis, with the latter often providing higher yields and shorter reaction times. mdpi.com Such modifications allow for the exploration of structure-activity relationships by introducing a variety of substituents onto the pyrazine core. mdpi.comresearchgate.netnih.gov

Table 2: Examples of Pyrazine Ring Modification Reactions

Starting MaterialReagent(s)Reaction TypeProduct TypeReference(s)
3-Chloropyrazine-2-carboxamideSubstituted benzylamine, triethylamineAminodehalogenation3-Benzylaminopyrazine-2-carboxamide mdpi.com
3-Aminopyrazine-2-carboxylic acidBromineBromination3-Amino-6-bromopyrazine-2-carboxylic acid derivative
ChloropyrazineTMPMgCl·LiCl, then electrophileRegioselective metalation/Cross-couplingFunctionalized pyrazine nih.gov

Synthesis of Conjugates and Precursor Forms

The synthesis of conjugates and precursor forms of this compound is a critical area of research, enabling the development of new chemical entities with tailored properties. These synthetic strategies often involve the modification of the core pyrazine structure or its substituents to introduce new functionalities or to prepare molecules for further chemical transformations.

One common approach involves the derivatization of the corresponding 3-aminopyrazine-2-carboxylic acid. This can be achieved through esterification, for instance, by reacting the carboxylic acid with methanol in the presence of sulfuric acid to yield methyl 3-aminopyrazine-2-carboxylate nih.gov. This methyl ester serves as a versatile precursor for the synthesis of various N-substituted carboxamides through aminolysis with different amines, often facilitated by microwave irradiation nih.govmdpi.com. Alternatively, the carboxylic acid can be activated with coupling agents like 1,1'-carbonyldiimidazole (CDI) to form an activated intermediate that readily reacts with amines to produce the desired amides nih.gov.

Another significant class of precursors is the carbohydrazides. 3-Amino-pyrazine-2-carbohydrazide can be synthesized and subsequently reacted with various electrophiles to form a wide range of derivatives. For example, reaction with isothiocyanates, aldehydes, ketones, carbon disulfide, or formic acid can lead to the formation of new thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles researchgate.netresearchgate.net. These transformations highlight the utility of the carbohydrazide (B1668358) as a building block for more complex heterocyclic systems researchgate.netresearchgate.net. The synthesis of these triazole derivatives is of particular interest, as the triazole moiety is a common feature in many biologically active compounds chemistryjournal.net.

Furthermore, the synthesis of amino acid conjugates has been explored to enhance the biological profile of related compounds nih.gov. While specific examples for this compound are not extensively detailed, the general methodology involves coupling the pyrazine carboxylic acid with an amino acid or its ester. This approach can be adapted to the target molecule, potentially leading to conjugates with improved solubility, transport properties, or target engagement. The synthesis of such conjugates often employs standard peptide coupling reagents.

The table below summarizes some key precursor forms and the types of conjugates or derivatives that can be synthesized from them.

Precursor FormReagents/ConditionsResulting Conjugate/Derivative Type
3-Aminopyrazine-2-carboxylic acidMethanol, H₂SO₄Methyl 3-aminopyrazine-2-carboxylate
3-Aminopyrazine-2-carboxylic acidCDI, various amines, microwaveN-substituted 3-aminopyrazine-2-carboxamides
3-Amino-pyrazine-2-carbohydrazideIsothiocyanates, aldehydes, ketones, CS₂, formic acidThiosemicarbazides, thiadiazoles, oxadiazoles, triazoles
3-Aminopyrazine-2-carboxylic acidAmino acids, peptide coupling agentsAmino acid conjugates

Mechanistic Investigations of Chemical Reactivity of this compound

The chemical reactivity of this compound is governed by the interplay of its functional groups: the N-oxide moiety, the amino group, the carbamoyl substituent, and the pyrazine core itself. Understanding the mechanistic pathways of its reactions is crucial for designing new synthetic transformations and for elucidating its mode of action in various chemical and biological systems.

Reactions Driven by the N-Oxide Moiety (e.g., rearrangements, redox processes)

The N-oxide group significantly influences the electronic properties of the pyrazine ring and is a key site for various chemical transformations. One of the characteristic reactions of heteroaromatic N-oxides is deoxygenation, which can be achieved under various conditions, including photochemical methods nih.govwur.nl. For instance, pyridazine (B1198779) N-oxides have been shown to release atomic oxygen upon photoirradiation, a process that can be harnessed for oxidation reactions nih.gov. The deoxygenation can also be accomplished using reducing agents like PCl₃ nih.gov.

Rearrangement reactions are also a common feature of heteroaromatic N-oxides. Photochemical irradiation can induce isomerization and rearrangement, often proceeding through transient intermediates like oxaziridines wur.nl. While specific studies on this compound are limited, the general principles observed for pyridine (B92270) and pyridazine N-oxides are applicable. For example, the photolysis of pyridine N-oxides can lead to the formation of 2-aminopyridines or other rearranged products acs.orgnih.gov.

Redox processes involving the N-oxide are also of significant interest. The N-oxide can act as an oxidant, as seen in its ability to be a source of atomic oxygen nih.gov. Conversely, it can be reduced to the corresponding pyrazine. The redox potential of the N-oxide is an important parameter governing these reactions nih.gov. The presence of electron-donating groups like the amino substituent can modulate this potential.

Reactivity of the Amino and Carbamoyl Substituents

The amino and carbamoyl groups on the pyrazine ring exhibit their own characteristic reactivity, which can be influenced by the electronic effects of the N-oxide and the pyrazine core.

The amino group at the 3-position is a nucleophilic center and can undergo various reactions such as acylation. However, the nucleophilicity of this amino group can be significantly reduced due to the electron-withdrawing nature of the pyrazine N-oxide ring system mdpi.comnih.gov. Direct acylation of 3-aminopyrazine-2-carboxamide has been reported to be challenging due to this low nucleophilicity mdpi.com. To overcome this, reactions are often performed on the more reactive methyl 3-aminopyrazine-2-carboxylate precursor mdpi.comnih.gov. The amino group can also be a site for diazotization followed by substitution, a common transformation in aromatic amine chemistry.

The carbamoyl group at the 2-position can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be dehydrated to a nitrile group using reagents like phosphorus oxychloride nih.gov. The amide nitrogen of the carbamoyl group can also participate in cyclization reactions, particularly when adjacent to a reactive substituent.

Electrophilic and Nucleophilic Processes on the Pyrazine Core

The pyrazine N-oxide ring is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being directed by the substituents and the N-oxide itself.

Nucleophilic Attack: The pyrazine ring, especially when bearing an N-oxide, is electron-deficient and thus susceptible to nucleophilic attack. Nucleophiles can attack the carbon atoms of the pyrazine ring, particularly those at positions 2, 4, and 6 relative to the ring nitrogens youtube.com. The presence of the N-oxide enhances the electrophilicity of the ring carbons. Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present. For instance, a chloro substituent on the pyrazine N-oxide ring can be displaced by nucleophiles semanticscholar.org. The reactivity of the pyrazine core towards nucleophiles is a key aspect of its chemistry, enabling the introduction of a wide range of functional groups. Studies on related 1,2,3-triazine (B1214393) 1-oxides have shown that the site of nucleophilic attack (C-4 or C-6) can be influenced by the nature of the nucleophile nih.gov.

The table below provides a summary of the reactivity of the different moieties of this compound.

MoietyType of ReactionReactants/ConditionsProducts
N-OxideDeoxygenationPhotochemical, PCl₃3-Amino-2-carbamoylpyrazine
N-OxideRearrangementPhotolysisIsomeric products
Amino GroupAcylationAcyl chlorides (on ester precursor)N-acylated derivatives
Carbamoyl GroupHydrolysisAcid/Base3-Amino-pyrazine-2-carboxylic acid 1-oxide
Carbamoyl GroupDehydrationPOCl₃3-Amino-2-cyanopyrazine 1-oxide
Pyrazine CoreElectrophilic SubstitutionElectrophiles (e.g., nitrating agents)Substituted pyrazine derivatives
Pyrazine CoreNucleophilic SubstitutionNucleophiles (with leaving group)Substituted pyrazine derivatives

Advanced Structure Activity Relationship Sar and Computational Studies of 3 Amino 2 Carbamoylpyrazine 1 Oxide Analogues

Elucidation of Structural Determinants for Biological Activity

The biological activity of 3-amino-2-carbamoylpyrazine 1-oxide analogues is intricately linked to their molecular architecture. The strategic substitution on the pyrazine (B50134) ring and modifications of the amino and carbamoyl (B1232498) groups have profound effects on their therapeutic potential.

Correlation of Molecular Architecture with Preclinical Efficacy

Structure-activity relationship studies have been instrumental in optimizing the preclinical efficacy of pyrazine derivatives. For instance, in the development of antimalarial agents, the replacement of a pyridine (B92270) core with a pyrazine core in 3,5-diaryl-2-aminopyridines led to a novel series of analogues with potent oral antimalarial activity. nih.gov However, any alterations to the 2-amino group or other changes to the pyrazine core resulted in a loss of this activity, highlighting the critical nature of this functional group. nih.gov

The 3,5-diaryl-2-aminopyrazine series demonstrated impressive in vitro antiplasmodial activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum, with IC50 values in the nanomolar range (6–94 nM). nih.gov These compounds also showed good metabolic stability in human liver microsomes. In animal models, this series exhibited good efficacy at low oral doses, with one lead compound being completely curative in Plasmodium berghei-infected mice at an oral dose of 4 x 10 mg/kg. nih.gov

In another area of research, substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides were investigated as inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1a). High inhibitory activity was observed for derivatives with a 2-substituted benzamide (B126) group. nih.gov The nature and position of substituents on the pyrazine ring and associated amide moieties are critical determinants of their inhibitory potency.

Interactive Table: Preclinical Efficacy of Selected Pyrazine Analogues

Compound Series Target Key Structural Features Observed Efficacy
3,5-diaryl-2-aminopyrazines Plasmodium falciparum Unsubstituted 2-amino group, diaryl substitution at positions 3 and 5 IC50: 6-94 nM against K1 and NF54 strains; Curative in mouse model at 4 x 10 mg/kg orally. nih.gov

Influence of Stereochemistry and Conformation on Target Interactions

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are pivotal for effective interaction with biological targets. While specific detailed studies on the stereochemistry of this compound itself are not extensively available in the provided context, the principles of stereochemical influence are well-established in medicinal chemistry. The precise orientation of the amino and carbamoyl groups, as well as the planarity of the pyrazine N-oxide ring system, will dictate the potential for hydrogen bonding, electrostatic interactions, and hydrophobic interactions within a target's binding site. Any chiral centers introduced through substitution would likely lead to enantiomers with significantly different biological activities, as one enantiomer typically fits much better into the chiral binding pocket of a protein than the other.

Computational Chemistry and Molecular Modeling for Mechanistic Insight

Computational methods provide a powerful lens through which to view and understand the molecular interactions and electronic properties that underpin the biological activity of this compound analogues.

Quantum Mechanical Calculations for Electronic Structure and Reaction Pathways

Quantum mechanical (QM) calculations are employed to determine the electronic properties of molecules, such as charge distribution, molecular orbital energies, and reactivity indices. For pyrazine derivatives, QM methods can elucidate how the N-oxide group and other substituents influence the electron density of the aromatic ring, which in turn affects its interaction with biological targets. These calculations can also be used to model reaction pathways, for example, to understand the metabolic fate of these compounds or to predict their reactivity. While specific QM studies on this compound were not detailed in the provided search results, this approach is fundamental to understanding the electronic basis of its SAR.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand to its target protein. Docking studies can predict the preferred binding orientation and conformation of a this compound analogue within the active site of its target enzyme or receptor. For example, in the study of adenosine (B11128) receptor antagonists, molecular docking simulations were used to explain the structure-activity relationships of 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives by analyzing the three-dimensional structure of the antagonist-receptor models. researchgate.net

MD simulations can then be used to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction and the role of specific amino acid residues in binding. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, thereby guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing QSAR models, it is possible to predict the activity of novel, unsynthesized analogues.

For a series of this compound analogues, a QSAR model would be built by calculating a set of molecular descriptors (e.g., physicochemical properties, electronic descriptors, and topological indices) for each compound and then using statistical methods to correlate these descriptors with their measured biological activity. Such models can be highly valuable in prioritizing which new analogues to synthesize, thereby accelerating the drug discovery process. The development of QSAR models for adenosine receptor antagonists has been a key strategy in identifying substituents that confer high affinity and selectivity. researchgate.net

Interactive Table: Computational Approaches in the Study of Pyrazine Analogues

Computational Method Application Insights Gained
Quantum Mechanics (QM) Electronic structure analysis Understanding of electron distribution and reactivity.
Molecular Docking Prediction of ligand-target binding Identification of binding modes and key interactions. researchgate.net
Molecular Dynamics (MD) Simulation of ligand-target complex stability Analysis of the dynamic nature of binding interactions.

Virtual Screening and in silico Drug Design Methodologies

Virtual screening and in silico drug design have become indispensable tools in the exploration and development of novel therapeutic agents based on the this compound scaffold and its analogues. These computational methodologies allow for the rapid assessment of large libraries of virtual compounds, predicting their binding affinities and interaction patterns with biological targets, thereby prioritizing candidates for synthesis and further experimental evaluation.

Molecular docking, a prominent in silico technique, has been widely applied to understand the structure-activity relationships of pyrazine derivatives. This method simulates the interaction between a small molecule (ligand) and the binding site of a target protein, calculating a binding score or energy that estimates the strength of the interaction.

One such study investigated the anti-amyloidogenic potential of pyrazinamide (B1679903) (PYZ), a structural analogue of the parent compound. plos.org Using Autodock 4.2, researchers performed molecular docking simulations against hen egg white lysozyme (B549824) (HEWL), a model protein for studying amyloid fibrillation. The results indicated that pyrazinamide interacts with key amino acid residues within a region of HEWL known to be highly prone to forming amyloid fibrils (residues 54–62). plos.org This interaction, involving both hydrogen bonding and hydrophobic forces, is believed to interfere with the aggregation process. plos.org The specific interactions identified are detailed in the table below.

Table 1: Molecular Docking Interactions of Pyrazinamide with Hen Egg White Lysozyme (HEWL)

Ligand Target Protein PDB ID Interacting Amino Acid Residues Software Used
Pyrazinamide Hen Egg White Lysozyme 6LYZ Glu³⁵, Gln⁵⁷, Ile⁵⁸, Asn⁵⁹, Trp⁶³, Ala¹⁰⁷, Trp¹⁰⁸, Val¹⁰⁹, Ala¹¹⁰ Autodock 4.2

In the context of antibacterial drug discovery, computational studies were performed on newly synthesized pyrazine-based heterocycles. nih.gov Molecular docking simulations were carried out using the Molecular Operating Environment (MOE) 2019 software to evaluate the binding of these compounds to the Escherichia coli DNA gyrase subunit B, a critical enzyme for bacterial replication. nih.gov The pyrazine-pyridone derivative, compound 5d, emerged as a particularly promising candidate, displaying the highest binding affinity among the tested series. nih.gov Its potent interaction was attributed to the formation of a hydrogen-donor bond and a π-hydrogen bond with the enzyme's active site. nih.gov

Table 2: Docking Results for Pyrazine-Pyridone Derivative 5d

Compound Target Enzyme PDB ID Binding Affinity (S) Key Interactions
Pyrazine-pyridone derivative 5d E. coli DNA gyrase subunit B 4DUH -7.4519 kcal/mol One hydrogen-donor bond, one π-hydrogen bond

Further demonstrating the utility of these methods, the design of pyrazinamide derivatives as antitubercular agents has also been guided by in silico approaches. nih.gov In a study involving the synthesis of pyrazine-1,2,3-triazoles, molecular docking was employed to validate the biological activity profile of the synthesized compounds against the InhA enzyme, a key target in Mycobacterium tuberculosis. nih.gov This computational validation, alongside in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, helped to confirm the potential of the most active molecules and their favorable oral bioavailability. nih.gov

More complex drug design strategies have combined both ligand-based and structure-based virtual screening. In a search for novel HIV inhibitors, a complex pyrazine derivative was identified as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI). mdpi.com The study utilized pharmacophore modeling and comparative molecular field analysis (CoMFA) in its ligand-based phase. mdpi.com Subsequently, structure-based docking studies were performed using Molegro Virtual Docker 4.0 to analyze the binding interactions within the NNRTI binding pocket of the HIV-1 reverse transcriptase enzyme (PDB ID: 1DTQ). mdpi.com The top-ranked compound from this screening showed significant hydrogen bond interactions with key amino acids in the enzyme's active site. mdpi.com

Table 3: Docking Interactions of a Pyrazine Derivative with HIV-1 Reverse Transcriptase

Ligand Target Enzyme PDB ID Interacting Amino Acid Residues Software Used
Compound 112 HIV-1 Reverse Transcriptase 1DTQ Lys103, Lys101, Lys100 Molegro Virtual Docker 4.0

These examples underscore the critical role of virtual screening and in silico design methodologies in advancing the development of this compound analogues. By providing detailed insights into molecular interactions and predicting biological activity, these computational approaches accelerate the identification and optimization of lead compounds for a variety of therapeutic targets.

Mechanistic Biological Investigations of 3 Amino 2 Carbamoylpyrazine 1 Oxide and Its Bioactive Derivatives

Molecular Targets and Cellular Pathways of Action in Pathogenic Organisms

The antimicrobial action of pyrazinamide (B1679903) is multifaceted and involves its conversion to the active form, pyrazinoic acid, which then engages with multiple cellular processes within the pathogen. This activity is particularly potent against semi-dormant or non-replicating persister bacilli found in the acidic microenvironments of caseous lesions, a characteristic that makes PZA a critical component of short-course tuberculosis therapy. nih.govnih.gov

The primary mechanism of PZA is as a prodrug, which diffuses into Mycobacterium tuberculosis and is converted by the bacterial enzyme pyrazinamidase (PZase) into its active form, pyrazinoic acid (POA). nih.govnih.govchemicalbook.com The accumulation of POA disrupts several key enzymatic functions.

A significant breakthrough in understanding PZA's action was the identification of the aspartate decarboxylase (PanD) as a primary target. nih.govnih.gov PanD is a crucial enzyme in the biosynthesis of pantothenate and, consequently, Coenzyme A (CoA), an essential cofactor for numerous metabolic processes. nih.govnih.gov Research has shown that POA binds directly to PanD. nih.govnih.gov This binding event does not merely inhibit the enzyme in a classic sense but triggers its degradation by the caseinolytic protease ClpC1-ClpP. exlibrisgroup.com This targeted destruction of PanD effectively halts the CoA biosynthetic pathway, leading to a depletion of intracellular CoA and subsequent bacterial death. nih.govnih.gov

Another enzyme, Rv2783, has been identified as a target of POA. nih.gov Rv2783 is a bifunctional enzyme with roles in the metabolism of RNA, single-stranded DNA, and the important bacterial signaling molecule ppGpp. nih.gov POA was found to significantly inhibit the catalytic activities of Rv2783, providing another avenue through which the drug exerts its sterilizing effects. nih.gov

Historically, it was proposed that POA inhibited the fatty acid synthase I (FAS-I) enzyme, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. chemicalbook.comdroracle.ai However, subsequent research has largely discounted this theory, demonstrating that FAS-I is not the direct target of PZA or POA, though it may be inhibited by a chlorinated analogue, 5-Cl-PZA. nih.govnih.govoup.com

A significant, though now contested, area of research has been the interaction of POA with the bacterial ribosome. One influential model proposed that POA binds to the ribosomal protein S1 (RpsA). nih.govjohnshopkins.edunih.gov This binding was reported to inhibit trans-translation, a critical ribosome rescue system that frees stalled ribosomes from damaged or incomplete messenger RNA. nih.govnih.gov As non-replicating persister organisms rely heavily on such quality control mechanisms to survive stress, the inhibition of trans-translation was presented as a compelling explanation for PZA's unique efficacy against this bacterial population. nih.govnih.gov

However, this hypothesis has been challenged by subsequent studies. Further research using isothermal titration calorimetry failed to detect any direct binding between POA and RpsA. nih.gov Moreover, in vitro assays using purified M. tuberculosis ribosomes showed that while other molecules could inhibit trans-translation, POA did not. nih.gov Other work also concluded that a functional trans-translation system is not required for PZA susceptibility, suggesting PZA's action is independent of this process. nih.govnih.gov Therefore, the role of RpsA and the inhibition of trans-translation as a primary mechanism of PZA action remains a subject of scientific debate.

A widely accepted mechanism for PZA's action, particularly its requirement for an acidic environment, is its effect on mycobacterial membrane energetics and pH homeostasis. nih.gov This is often referred to as the "weak acid" model. oup.com In the acidic milieu of a macrophage phagosome (pH ~5.5), the pyrazinoic acid (POA) generated inside the bacterium, which is deprotonated and trapped at neutral pH, can leak out. wikipedia.org In the acidic extracellular space, it becomes protonated to form neutral HPOA. nih.gov This uncharged molecule can readily diffuse back across the mycobacterial membrane into the neutral pH of the cytoplasm, where it releases its proton. nih.govfrontiersin.org

This continuous influx of protons acts as a protonophore, disrupting the proton motive force across the bacterial membrane. oup.comfrontiersin.org The collapse of this electrochemical gradient cripples membrane transport systems, which are vital for nutrient uptake, and interferes with cellular energy production. oup.comnih.gov This disruption of membrane energetics and the acidification of the cytoplasm are key to PZA's ability to kill slow-metabolizing bacilli that have lower energy reserves to combat such stress. oup.comnih.gov Furthermore, studies have indicated that PZA may also modulate the host's immune response, reducing the production of pro-inflammatory cytokines, which could alter the stress conditions experienced by the bacteria within the host. plos.orgelsevierpure.com

Mechanisms of Resistance Development and Strategies for Overcoming Resistance

Resistance to PZA is a significant clinical challenge, and understanding its genetic and biochemical basis is crucial for developing strategies to preserve the drug's efficacy.

The predominant mechanism of PZA resistance, accounting for 70-97% of resistant clinical isolates, involves mutations in the pncA gene. nih.govoup.com This gene encodes the pyrazinamidase (PZase) enzyme responsible for converting the PZA prodrug into its active POA form. nih.govjohnshopkins.edu Loss-of-function mutations in pncA prevent this activation step, rendering the drug ineffective. nih.gov These mutations are highly diverse and can occur throughout the entire length of the gene, including single nucleotide polymorphisms, insertions, and deletions, which result in a non-functional enzyme. nih.govjohnshopkins.eduresearchgate.net

Given that PanD is a primary target of POA, mutations in the panD gene have also been identified as a mechanism of resistance. nih.govnih.govtandfonline.com These mutations prevent the binding of POA to the PanD enzyme, thereby protecting the crucial Coenzyme A biosynthetic pathway. nih.gov Similarly, mutations in the clpC1 gene, which encodes the protease that degrades the POA-PanD complex, can also confer resistance. exlibrisgroup.comoup.com

Mutations in the rpsA gene have also been associated with PZA resistance in some clinical isolates, a finding that originally supported the trans-translation inhibition model. nih.govcapes.gov.br However, given the conflicting evidence regarding RpsA as a direct target, the role of these mutations in conferring resistance is less clear than that of pncA or panD mutations. nih.gov

Table 1: Examples of pncA Gene Mutations Associated with Pyrazinamide Resistance in M. tuberculosis

Nucleotide ChangeAmino Acid ChangeEffect on PZase ActivityReference
-8 (deletion)FrameshiftLoss of function nih.gov
T → G at position 20Val7GlySignificantly reduced (9.79% remaining) researchgate.net
C → G at position 10His11AspLoss of function nih.gov
G → A at position 97Asp49AsnLoss of function nih.gov
C → T at position 169Gln131StopTruncated protein, loss of function nih.gov
G → C at position 182Cys138SerLoss of function nih.gov

Beyond target modification or lack of activation, the active efflux of pyrazinoic acid from the bacterial cell is another key factor in PZA susceptibility and resistance. The innate resistance of species like Mycobacterium smegmatis to PZA is attributed to a highly efficient POA efflux mechanism that prevents the compound from accumulating to toxic levels. nih.gov In contrast, the susceptibility of M. tuberculosis is linked to a relatively deficient efflux system. oup.com

However, resistance in M. tuberculosis can arise through the upregulation or mutation of efflux pumps. asm.org Proteomic studies have identified several efflux proteins (Rv0191, Rv3756c, Rv3008, and Rv1667c) that bind to POA. asm.org Overexpression of the genes encoding these pumps leads to low-level PZA resistance. asm.org Furthermore, specific point mutations in the efflux pump Rv1258c (also known as Tap) have been identified in clinical isolates and shown to confer resistance to PZA. nih.gov

The critical role of efflux in resistance is underscored by studies using efflux pump inhibitors. Compounds such as reserpine, piperine, and verapamil (B1683045) have been shown to increase the susceptibility of M. tuberculosis to PZA, demonstrating that blocking these pumps can restore the drug's activity. asm.orgoup.com This highlights efflux systems as a potential therapeutic target to overcome PZA resistance. oup.com

Synergistic Effects of Combination Therapies with 3-Amino-2-carbamoylpyrazine 1-oxide Analogues

The exploration of combination therapies involving analogues of this compound has revealed promising synergistic effects, particularly in the realm of oncology. The rationale behind this approach is to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dose-related toxicity of individual agents.

One notable example involves pyrazoline derivatives, which share a core heterocyclic structure. Studies have documented a synergistic effect when a specific spiropyrazoline oxindole (B195798) derivative was used in combination with the conventional chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). This combination resulted in enhanced cytotoxicity against HCT-116 colon cancer cells, even when 5-FU was administered at sub-toxic concentrations. nih.gov This suggests that the pyrazoline analogue may sensitize the cancer cells to the cytotoxic effects of 5-FU, potentially through complementary mechanisms of action.

Furthermore, research into the synergistic anticancer effects of natural compounds has provided insights that could be relevant to pyrazine (B50134) derivatives. For instance, the combination of berbamine (B205283) and arcyriaflavin A has demonstrated a synergistic effect in inhibiting the viability and tumorsphere formation of glioblastoma stem-like cells. mdpi.com This synergy is attributed to the dual inhibition of calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ) and cyclin-dependent kinase 4 (CDK4). mdpi.com Given that pyrazine derivatives are known to inhibit various kinases, these findings open up avenues for investigating combinations of specific this compound analogues with other kinase inhibitors or conventional chemotherapeutics. The aim would be to target multiple oncogenic signaling pathways simultaneously, thereby achieving a more potent and durable anticancer response. mdpi.com

The principle of synergy is not limited to cancer therapy. In the context of antimicrobial applications, coordination frameworks of pyrazinamide with silver (Ag(I)) have shown a synergistic effect, leading to enhanced antibacterial activity. nih.gov This is attributed to the combined antimicrobial properties of both the pyrazinamide ligand and the silver ion. nih.gov This suggests that formulating this compound analogues in combination with other antimicrobial agents could be a viable strategy to combat resistant pathogens.

Broader Preclinical Biological Activities and Mechanistic Exploration

Antimicrobial Activity Beyond Mycobacteria: Target and Pathway Analysis

While the parent compound, pyrazinamide, is a cornerstone in tuberculosis treatment, its analogues, including derivatives of this compound, have demonstrated a broader spectrum of antimicrobial activity. Investigations have extended to various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

A series of N-substituted 3-aminopyrazine-2-carboxamides has been evaluated for its antimicrobial potential. nih.govnih.gov Within this series, phenyl and alkyl derivatives exhibited notable antibacterial activity, whereas benzyl (B1604629) derivatives were found to be inactive. nih.govnih.gov The antifungal activity was more widespread, with all structural subtypes showing efficacy, particularly against Trichophyton interdigitale and Candida albicans. nih.govnih.gov Interestingly, for the alkyl derivatives, an increase in the length of the carbon side chain correlated with enhanced antibacterial activity. nih.govnih.gov

Similarly, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Several of these compounds displayed moderate to good antibacterial activities. nih.gov

The following table summarizes the antimicrobial activity of selected pyrazine derivatives against non-mycobacterial pathogens:

Compound Type Pathogen Activity Reference
N-phenyl-3-aminopyrazine-2-carboxamides Bacteria Active nih.govnih.gov
N-alkyl-3-aminopyrazine-2-carboxamides Bacteria Active nih.govnih.gov
N-benzyl-3-aminopyrazine-2-carboxamides Bacteria Inactive nih.govnih.gov
N-substituted 3-aminopyrazine-2-carboxamides Trichophyton interdigitale Active nih.govnih.gov
N-substituted 3-aminopyrazine-2-carboxamides Candida albicans Active nih.govnih.gov
Triazolo[4,3-a]pyrazine derivatives Staphylococcus aureus Moderate to Good nih.gov
Triazolo[4,3-a]pyrazine derivatives Escherichia coli Moderate to Good nih.gov

In terms of the mechanism of action, studies on 3-acylaminopyrazine-2-carboxamides suggest that mycobacterial prolyl-tRNA synthetase (ProRS) is a probable target. nih.gov These compounds were designed as adenosine-mimicking inhibitors and showed high activity against mycobacteria with minimal effect on other bacteria and fungi, indicating a specific mode of action. nih.gov While this target has been identified in the context of mycobacteria, it provides a valuable starting point for investigating the mechanisms against other pathogens. The inhibition of essential enzymes like aminoacyl-tRNA synthetases disrupts protein synthesis, leading to cell death. nih.gov

Anticancer Mechanisms of Action in Cell Line Models

Analogues of this compound have emerged as a promising class of compounds with significant anticancer potential, demonstrated in a variety of human cancer cell line models. Their mechanisms of action are multifaceted, often involving the inhibition of key oncogenic signaling pathways and the induction of apoptosis.

One of the well-documented anticancer mechanisms for this class of compounds is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were designed and synthesized as novel FGFR inhibitors. nih.gov One particular compound from this series, 18i , was identified as a pan-FGFR inhibitor with potent activity against FGFR1-4. nih.gov Mechanistic studies revealed that this compound effectively blocked the activation of FGFR and its downstream signaling pathways at submicromolar concentrations. nih.gov This inhibition of FGFR signaling resulted in potent antitumor activity in multiple cancer cell lines characterized by FGFR abnormalities. nih.gov

The cytotoxic effects of these compounds have been evaluated in various cancer cell lines. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides were tested for their in vitro cytotoxicity in the HepG2 human hepatocarcinoma cell line. nih.gov While most of the tested compounds showed low cytotoxicity, this study highlights the importance of evaluating the therapeutic index of these potential anticancer agents.

Research on pyrazoline derivatives, which are structurally related to the compounds of interest, has also provided mechanistic insights. Some pyrazoline-coumarin hybrids have shown notable cytotoxic activity. nih.gov Moreover, the induction of apoptosis is a common theme in the anticancer activity of pyrazine derivatives. This programmed cell death can be triggered through various pathways, including the upregulation of reactive oxygen species (ROS). nih.gov For example, piperlongumine, which contains a structure that can be mimicked by pyrazine analogues, induces apoptosis in cancer cells by increasing ROS levels. nih.gov

The following table provides a summary of the anticancer activity and proposed mechanisms for selected pyrazine derivatives:

Compound/Derivative Type Cancer Cell Line(s) Mechanism of Action Reference
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (e.g., compound 18i) Multiple cancer cell lines with FGFR abnormalities Inhibition of FGFR1-4 and downstream signaling nih.gov
N-substituted 3-aminopyrazine-2-carboxamides HepG2 (hepatocarcinoma) Cytotoxicity (varied) nih.gov
Pyrazoline-coumarin hybrids Various Cytotoxicity nih.gov
Pyrazine derivatives (general) Various Induction of apoptosis, upregulation of ROS nih.gov

Other Enzyme Inhibition Profiles and Associated Biological Relevance

Beyond their well-documented antimicrobial and anticancer activities, analogues of this compound have been shown to inhibit a diverse range of other enzymes, highlighting their potential for broader therapeutic applications.

One significant area of investigation is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the citric acid cycle. A novel class of pyrazine-carboxamide-diphenyl-ethers was designed and identified as potent SDH inhibitors. nih.gov One compound in this series, 6y , demonstrated inhibitory activity against porcine SDH that was approximately twofold more potent than the known SDH inhibitor, pyraziflumid. nih.gov The biological relevance of SDH inhibition is primarily in the field of agriculture as fungicides, with compound 6y showing significant inhibitory rates against soybean gray mold and wheat powdery mildew. nih.gov However, given the role of SDH in cellular metabolism, its inhibition could also have implications in other diseases.

Another important enzyme target is prolyl-tRNA synthetase (ProRS), which is essential for protein synthesis. As mentioned previously, 3-acylaminopyrazine-2-carboxamides, designed as adenosine-mimicking derivatives, have been identified as inhibitors of mycobacterial ProRS. nih.gov The repurposing of inhibitors from human ProRS to the mycobacterial enzyme demonstrates a promising strategy for developing new antimicrobials with a specific mechanism of action. nih.gov

Furthermore, pyrazine-containing compounds have been shown to inhibit other key enzymes involved in cancer progression and other diseases. For example, a nerone (B1595471) derivative incorporating a pyrazine ring exhibited a significant inhibitory effect on Poly(ADP-ribose) polymerase (PARP), with an IC₅₀ value of 77 nM. nih.gov PARP inhibitors are a class of anticancer drugs that are particularly effective in cancers with deficiencies in DNA repair mechanisms. nih.gov

Additionally, certain pyrazine derivatives have demonstrated thrombin inhibitory activity. nih.gov Thrombin is a crucial enzyme in the coagulation cascade, and its inhibition has antithrombotic effects. This suggests a potential application for these compounds in the treatment or prevention of thrombotic disorders. nih.gov

The table below summarizes the inhibition of other enzymes by pyrazine derivatives and the associated biological relevance:

Pyrazine Derivative Type Enzyme Target Biological Relevance Reference
Pyrazine-carboxamide-diphenyl-ethers (e.g., compound 6y) Succinate Dehydrogenase (SDH) Fungicidal activity nih.gov
3-acylaminopyrazine-2-carboxamides Prolyl-tRNA Synthetase (ProRS) Antimycobacterial activity nih.gov
Nerone derivative with pyrazine Poly(ADP-ribose) Polymerase (PARP) Anticancer activity nih.gov
Certain pyrazine derivatives Thrombin Antithrombotic activity nih.gov

Advanced Spectroscopic and Structural Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Ligand Binding

High-Resolution NMR spectroscopy, including both ¹H and ¹³C NMR, would be the primary tool for confirming the molecular structure of 3-Amino-2-carbamoylpyrazine 1-oxide in solution. The introduction of the N-oxide functional group would induce significant changes in the chemical shifts of the pyrazine (B50134) ring protons and carbons compared to the non-oxidized parent compound.

Specifically, the protons and carbons closer to the N-oxide group are expected to be more deshielded, resulting in a downfield shift in the spectrum. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to unambiguously assign all proton and carbon signals. Furthermore, Nuclear Overhauser Effect (NOE) experiments would provide critical information about the through-space proximity of protons, helping to determine the preferred conformation of the carbamoyl (B1232498) side chain relative to the pyrazine ring.

Analysis Type Expected Observations for this compound
¹H NMR Downfield shift of ring protons compared to the parent amide, particularly for the proton adjacent to the N-oxide. Broad signals for NH₂ protons of the amino and carbamoyl groups.
¹³C NMR Significant deshielding (downfield shift) of pyrazine ring carbons, especially those flanking the N-oxide group, providing clear evidence of oxidation.
2D NMR (COSY, HSQC) Correlation peaks would confirm the connectivity of protons and their attached carbons, allowing for complete and accurate assignment of the molecular skeleton.
NOESY Would reveal spatial relationships, such as the orientation of the carbamoyl group with respect to the N-oxide and the amino group, defining the molecule's solution-state conformation.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Reaction Monitoring

HRMS is indispensable for unequivocally determining the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS would confirm the presence of the additional oxygen atom from the N-oxide group, distinguishing it from the starting material.

This technique is also pivotal for monitoring the progress of the oxidation reaction, allowing researchers to track the consumption of the reactant and the formation of the desired N-oxide product in real-time. In metabolic studies, HRMS could identify and quantify the compound and its potential biotransformation products in complex biological matrices.

Technique Application Expected Result
HRMS (e.g., ESI-TOF) Elemental Composition ConfirmationAn exact mass measurement corresponding to the molecular formula C₅H₆N₄O₂, confirming the successful oxidation.
LC-HRMS Reaction MonitoringChromatographic separation followed by mass analysis to quantify the conversion of starting material to the N-oxide product over time.

X-ray Crystallography for Precise Molecular and Macromolecular Complex Structure Determination

Single-crystal X-ray crystallography would offer the most precise and unambiguous structural information for this compound, should a suitable crystal be grown. This powerful technique would determine the exact three-dimensional arrangement of atoms in the solid state, providing definitive data on bond lengths, bond angles, and torsional angles.

The resulting crystal structure would explicitly show the geometry of the N-oxide bond, the planarity of the pyrazine ring, and the conformation of the amino and carbamoyl substituents. Importantly, it would also reveal the intermolecular interactions, such as hydrogen bonding networks involving the N-oxide oxygen, the amino group, and the amide, which dictate the crystal packing.

Advanced Chromatographic Techniques for Separation and Purification of Complex Mixtures

High-Performance Liquid Chromatography (HPLC) would be the method of choice for the purification and purity assessment of this compound. Due to the increased polarity conferred by the N-oxide group, the compound would exhibit different retention behavior compared to its non-oxidized precursor.

A typical method would involve a reversed-phase column (e.g., C18) with a polar mobile phase, such as a gradient of methanol (B129727) or acetonitrile (B52724) in water. The development of a robust HPLC method is critical for isolating the pure compound from any unreacted starting material, byproducts, or isomers that may form during the synthesis.

Parameter Description
Stationary Phase Typically a reversed-phase C18 silica (B1680970) column.
Mobile Phase A gradient system of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid to improve peak shape.
Detection UV-Vis detector set to an appropriate wavelength based on the compound's chromophore.
Retention Time Expected to be shorter than the non-oxidized parent compound due to increased polarity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing valuable information about its functional groups. For this compound, the most informative spectral region would show the characteristic vibrations of the N-oxide, amino, and carbamoyl groups.

A strong vibrational band, typically appearing in the 1200-1350 cm⁻¹ region, would be characteristic of the N-O stretching mode, serving as a key diagnostic marker for the formation of the N-oxide. The positions of the N-H stretching bands of the amino and amide groups, as well as the C=O stretching of the amide, would provide insight into the extent of hydrogen bonding within the molecular structure.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrazine N-Oxide N-O Stretch~1200 - 1350
Amide C=O Stretch~1650 - 1690
Primary Amine N-H Stretch~3300 - 3500 (doublet)
Amide N-H Stretch~3100 - 3300

Future Research Directions and Open Questions in the Field of 3 Amino 2 Carbamoylpyrazine 1 Oxide

Exploration of Biosynthetic Pathways and Bio-inspired Synthesis

A significant gap in the current understanding of 3-Amino-2-carbamoylpyrazine 1-oxide lies in its natural origins and biosynthesis. Unraveling the enzymatic machinery responsible for its formation in organisms, if any, could provide powerful insights for novel synthetic strategies.

Research Focus:

Identification of Biosynthetic Genes and Enzymes: Future work should prioritize the identification of gene clusters and specific enzymes (e.g., oxygenases, aminotransferases, synthases) that construct the pyrazine (B50134) N-oxide core and append the amino and carbamoyl (B1232498) functional groups. While the biosynthesis of this specific compound is uncharacterized, related enzymatic transformations offer clues. For instance, studies on the neurotoxic amino acid 2-(3-amino-3-carboxypropyl)-isoxazolin-5-one have shown it is derived enzymatically from S-adenosyl-L-methionine (SAM) and isoxazolin-5-one (B1206914) nih.gov. This suggests that precursors like SAM could be involved in forming parts of related heterocyclic structures.

Bio-inspired Synthesis: Knowledge of the biosynthetic pathway can inspire more efficient and environmentally friendly laboratory syntheses. Mimicking nature's strategies could lead to novel catalysts and reaction conditions. Current chemical synthesis of related N-substituted 3-aminopyrazine-2-carboxamides often involves multi-step procedures, such as the initial conversion of 3-aminopyrazine-2-carboxylic acid to its methyl ester, followed by aminolysis mdpi.com. A bio-inspired approach could potentially streamline this process. The enzyme carbamoyl phosphate (B84403) synthase, which catalyzes the formation of carbamoyl phosphate from bicarbonate and ammonia (B1221849) or glutamine, could serve as an inspiration for the enzymatic or chemo-enzymatic synthesis of the carbamoyl moiety uniprot.org.

Open Questions:

What are the natural precursors and metabolic intermediates leading to the formation of the this compound scaffold?

Can the enzymes from a putative biosynthetic pathway be harnessed as biocatalysts for large-scale, sustainable production?

How does nature install the N-oxide group on the pyrazine ring, and can this mechanism be replicated synthetically?

Novel Applications in Chemical Biology and Material Science

The unique electronic and structural features of this compound, particularly its array of nitrogen and oxygen heteroatoms, make it an attractive candidate for applications beyond its traditional biological roles.

Research Focus:

Probes for Chemical Biology: The pyrazine scaffold can be functionalized to create molecular probes for studying biological systems. For example, derivatives could be designed as inhibitors for specific enzymes, such as mycobacterial methionine aminopeptidase (B13392206) 1, a validated drug target nih.gov. The core structure also serves as a pharmacophore for developing novel antioxidants elsevierpure.com.

Coordination Polymers and Materials: The nitrogen and oxygen atoms of the pyrazine ring and its substituents are excellent ligands for metal ions. Research has shown that the related compound, 3-aminocarbonylpyrazine-2-carboxylate, forms a one-dimensional coordination polymer with silver(I) ions nih.gov. Similarly, other pyrazine-based ligands have been shown to form stable chelates with a variety of metal ions including Cu2+, Co2+, Pt4+, and Pd2+ scilit.com. Future studies should explore the ability of this compound to form novel metal-organic frameworks (MOFs) or coordination polymers with unique electronic, magnetic, or catalytic properties.

Open Questions:

Can derivatives of this compound be developed into fluorescent probes for cellular imaging or as specific enzyme inhibitors?

What new materials with interesting photophysical or porous properties can be constructed using this compound as a building block?

How does the N-oxide functionality influence the coordination chemistry and the resulting material properties compared to its non-oxidized pyrazine counterparts?

Development of Advanced Analytical Tools for in situ Studies

To fully understand the biological fate and mechanism of action of this compound, it is crucial to develop methods to observe it directly within its biological environment.

Research Focus:

Mass Spectrometry Imaging (MSI): Techniques like MSI could be adapted to map the spatial distribution of the compound and its metabolites in tissues and cells without the need for labeling. This would provide invaluable information on target engagement and off-target accumulation.

Raman Microscopy and Biosensors: The development of surface-enhanced Raman scattering (SERS) tags based on the pyrazine structure could enable sensitive and specific detection in situ. Furthermore, electrochemical biosensors could be designed for real-time monitoring of the compound's concentration.

Advanced NMR Techniques: In-cell NMR spectroscopy could be employed to study the interactions of the compound with its cellular targets in a native-like environment, providing atomic-level insights into its mechanism of action.

Open Questions:

What are the most effective analytical techniques for visualizing this compound in real-time within living cells or organisms?

Can we develop specific molecular probes or antibodies that can track the compound's journey through different cellular compartments?

How do the concentrations of the compound at the target site correlate with its biological effects, and can we measure this dynamically?

Addressing Resistance Challenges through Innovative Design Strategies

As with any bioactive compound, the potential for resistance development is a significant concern. Proactive research into resistance mechanisms and the design of next-generation analogs is essential.

Research Focus:

Elucidation of Resistance Mechanisms: It is critical to identify and characterize potential mechanisms of resistance. These could include decreased cell permeability, overexpression of efflux pumps that actively remove the compound, or mutations in the target protein that prevent binding nih.gov.

Structure-Based Drug Design: Should a specific protein target be identified, high-resolution structural data (e.g., from X-ray crystallography or Cryo-EM) can guide the design of new analogs that are less susceptible to resistance mutations. Molecular docking studies are already being used to investigate binding modes of related pyrazine derivatives to targets like FGFR2 nih.gov.

Combination Therapy and Multi-target Ligands: Exploring the synergistic effects of this compound with other agents could provide a strategy to overcome resistance. Another approach is to design single molecules that act on multiple targets, making it more difficult for resistance to emerge.

Table 1: Potential Resistance Mechanisms and Counter-Strategies

Potential Resistance Mechanism Description Innovative Design Strategy
Target Modification Mutations in the target protein reduce the binding affinity of the compound. nih.govStructure-based design of second-generation inhibitors that can accommodate mutations; development of allosteric inhibitors.
Efflux Pump Overexpression Increased expression of membrane pumps actively transports the compound out of the cell. nih.govCo-administration with an efflux pump inhibitor; designing derivatives that are poor substrates for efflux pumps.
Decreased Permeability Changes in the cell wall or membrane (e.g., down-regulation of porins) prevent the compound from reaching its intracellular target. nih.govModifying the compound to utilize different uptake pathways; conjugation to cell-penetrating peptides.
Enzymatic Inactivation Cellular enzymes modify and inactivate the compound.Design of analogs with modified functional groups that block enzymatic degradation while retaining activity.

Integration of Systems Biology and Multi-omics Approaches

To move beyond a single-target view, systems biology integrated with multi-omics technologies offers a holistic approach to understanding the widespread biological impact of this compound. semanticscholar.orgnih.gov

Research Focus:

Multi-omics Profiling: A comprehensive understanding requires the application of genomics, transcriptomics, proteomics, and metabolomics to map the global cellular response to the compound. nih.gov This can reveal not only the primary mechanism of action but also secondary effects, off-target interactions, and pathways related to toxicity. mdpi.comresearchgate.net For example, quantitative proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can reveal shifts in metabolic pathways. nih.gov

Network Biology and Pathway Analysis: The vast datasets generated by omics studies can be integrated to construct interaction networks and signaling pathways. This allows researchers to visualize the compound's impact on the cellular machinery as a whole and to identify key nodes or hubs that are critical for its biological effect.

Predictive Modeling: By integrating multi-omics data into computational models, it may become possible to predict a cell's or organism's response to the compound, identify biomarkers for efficacy, and stratify patient populations in future clinical applications. nih.gov

Table 2: Application of Omics in Studying this compound

Omics Field Information Gained Potential Insights
Genomics Identifies genetic factors (e.g., SNPs, copy number variations) influencing response or resistance.Uncovering patient populations that may respond best; identifying resistance mutations. nih.gov
Transcriptomics Measures changes in gene expression (mRNA levels) upon treatment.Reveals up- or down-regulated cellular pathways; provides clues to mechanism of action. mdpi.com
Proteomics Quantifies changes in protein levels and post-translational modifications.Identifies the direct protein target(s) and downstream signaling cascades affected by the compound. nih.govresearchgate.net
Metabolomics Measures changes in the levels of small-molecule metabolites.Elucidates the impact on cellular metabolism; can identify biomarkers of drug effect or toxicity. semanticscholar.org

Open Questions:

What are the full spectrum of molecular pathways perturbed by this compound in a living system?

Can we identify robust biomarkers from multi-omics data that correlate with the compound's efficacy or potential for adverse effects?

How can systems-level data be used to rationally design next-generation compounds with improved selectivity and reduced off-target effects?

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